

CoQ10 safety profile and adverse effects meta-analysis

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Coenzyme Q10

CAS No.: 303-98-0

Cat. No.: S546199

[Get Quote](#)

Safety and Efficacy Evidence from Meta-Analyses

Table 1: Efficacy of CoQ10 in Heart Failure (2024 Meta-Analysis of 33 RCTs) [1] [2]

Outcome Measure	Number of Studies (Patients)	Effect Estimate [RR or MD (95% CI)]	P-value	GRADE Quality of Evidence
All-cause mortality	Not fully specified	RR = 0.64 (0.48, 0.85)	0.002	Moderate
Hospitalization for HF	Not fully specified	RR = 0.50 (0.37, 0.67)	< 0.00001	Moderate
LVEF (%)	Not fully specified	MD = 0.51 (0.31, 0.71)	< 0.00001	Low
NYHA classification	Not fully specified	MD = -0.29 (-0.39, -0.19)	< 0.00001	Low
BNP level	Not fully specified	MD = -91.97 (-103.11, -80.83)	< 0.00001	Low
6-min walk test (meters)	Not fully specified	MD = 31.70 (19.96, 43.43)	< 0.00001	Moderate

Table 2: Safety and Efficacy of CoQ10 for Fatigue (2022 Meta-Analysis of 13 RCTs) [3] [4]

Category	Details
Overall Effect on Fatigue	Hedges' g = -0.398 (95% CI: -0.641 to -0.155), p = 0.001
Subgroup Analysis	Significant effect for CoQ10-only formulations, but not for CoQ10 compound mixtures
Dose-Response	Greater fatigue reduction correlated with higher daily dose (p < 0.001) and longer treatment duration (p = 0.007)
Safety Data	1 gastrointestinal adverse event reported among 602 participants receiving CoQ10

Experimental Protocols and Methodological Details

For reproducibility, here are the core methodological details common to the high-quality meta-analyses cited.

Typical Inclusion Criteria for RCTs:

- **Population:** Patients with heart failure (e.g., defined by NYHA class II-IV) or individuals reporting fatigue [1] [3] [2].
- **Intervention:** Oral CoQ10 supplementation as an adjunct to conventional treatment.
- **Comparison:** Placebo plus conventional treatment.
- **Outcomes:** Pre-specified primary (e.g., mortality, hospitalization) and secondary (e.g., LVEF, fatigue scores) endpoints [1] [2].
- **Study Design:** Only RCTs were included.

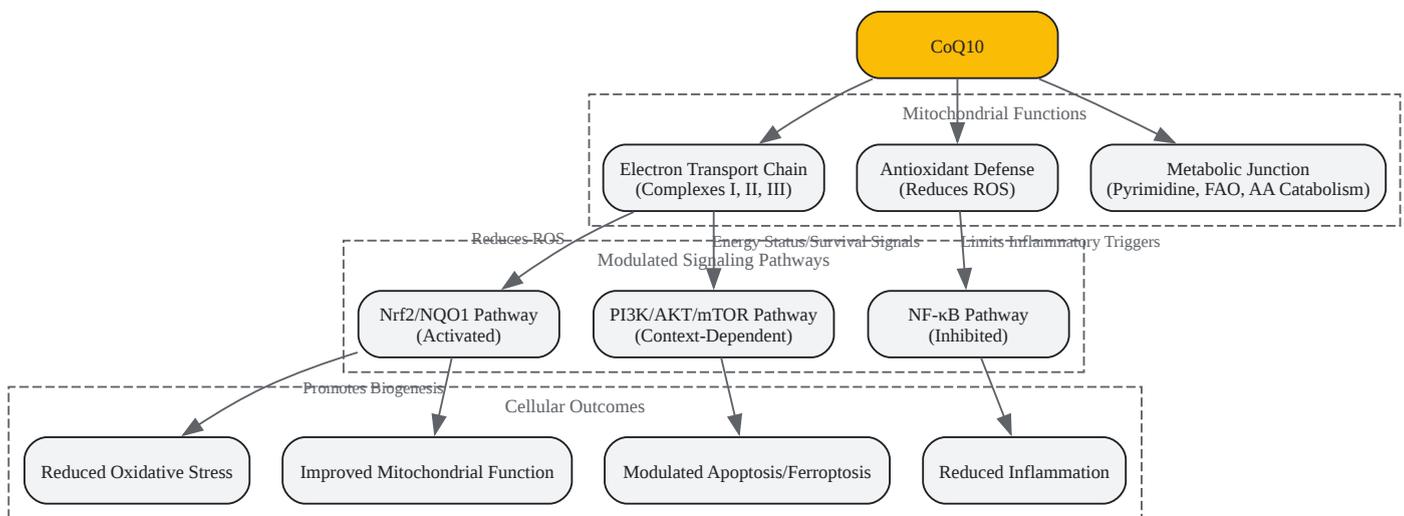
Data Synthesis and Analysis:

- **Statistical Models:** Used both fixed-effects and random-effects models depending on heterogeneity, often employing **Review Manager (RevMan)** and **STATA** software for analysis [1] [2].
- **Heterogeneity Assessment:** Quantified using the I^2 statistic. Sources of high heterogeneity were explored through **sensitivity analysis** or **subgroup analysis** [1] [2] [4].
- **Publication Bias:** Assessed via **funnel plots**, **Egger's test**, and **Begg's test** [2].

- **Evidence Quality:** Rated using the **GRADE** system, which evaluates risk of bias, inconsistency, indirectness, imprecision, and publication bias [1] [2].

CoQ10 in Mitochondrial and Cellular Signaling Pathways

CoQ10 functions primarily in mitochondria as an electron carrier and antioxidant. The diagram below illustrates its central role in mitochondrial metabolism and its connection to key intracellular signaling pathways.



[Click to download full resolution via product page](#)

The diagram illustrates how CoQ10's primary metabolic functions within the mitochondria influence downstream signaling pathways, leading to observed clinical benefits. The **Nrf2/NQO1 pathway** is activated by CoQ10, enhancing cellular defense against oxidative stress [5]. Conversely, CoQ10 supplementation typically leads to **inhibition of the NF-κB pathway**, a key driver of inflammation [5]. Its effect on the **PI3K/AKT/mTOR pathway** is context-dependent, influencing cell survival, growth, and autophagy [5].

Important Consideration: Statin Therapy Interaction

A separate meta-analysis confirmed that statin therapy (including atorvastatin, pravastatin, rosuvastatin, and simvastatin) causes a significant reduction in plasma CoQ10 levels [6]. This interaction is a critical safety consideration for researchers designing clinical trials or developing therapeutic protocols, particularly for patient populations commonly prescribed statins.

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Efficacy and safety of coenzyme in heart failure: a Q - 10 ... meta analysis
[pubmed.ncbi.nlm.nih.gov]
2. Efficacy and safety of coenzyme in heart failure: a Q - 10 ... meta analysis
[bmccardiovascdisord.biomedcentral.com]
3. A Systematic Review and Meta-Analysis of Randomized ... [pubmed.ncbi.nlm.nih.gov]
4. Frontiers | Effectiveness of Coenzyme Supplementation for... Q 10 [frontiersin.org]
5. Coenzyme Q10 and Intracellular Signalling Pathways [mdpi.com]
6. | Statin Therapy - Life Extension CoQ 10 [lifeextension.com]

To cite this document: Smolecule. [CoQ10 safety profile and adverse effects meta-analysis].

Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b546199#coq10-safety-profile-and-adverse-effects-meta-analysis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com